Nitrometaqualona

Descripción general

Descripción

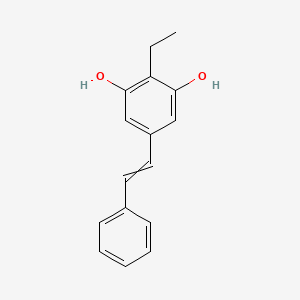

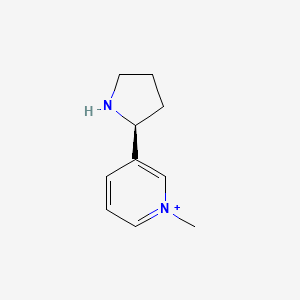

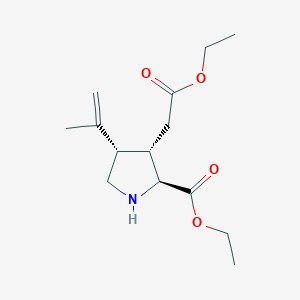

Nitrometaqualona es un análogo sintético de la metaqualona, conocido por sus propiedades sedantes e hipnóticas. Es significativamente más potente que la metaqualona, con una dosis típica de aproximadamente 25 miligramos . El compuesto se identifica químicamente como 2-metil-3-(2-metoxi-4-nitrofenil)-4(3H)-quinazolinona .

Aplicaciones Científicas De Investigación

Nitromethaqualone has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.

Medicine: Investigated for its potential therapeutic uses due to its sedative and hypnotic properties.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de nitrometaqualona implica la nitración de metaqualona. El proceso típicamente comienza con metaqualona, que se somete a nitración usando una mezcla de ácido sulfúrico concentrado y ácido nítrico. La reacción se lleva a cabo bajo temperaturas controladas para asegurar la nitración selectiva del anillo aromático .

Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a una escala mayor. El proceso implica un control estricto de las condiciones de reacción para asegurar un alto rendimiento y pureza. El producto final se purifica generalmente mediante recristalización u otras técnicas de purificación adecuadas .

Tipos de Reacciones:

Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en el grupo metoxi, lo que lleva a la formación de las quinonas correspondientes.

Reducción: El grupo nitro en this compound se puede reducir a un grupo amino usando agentes reductores como el gas hidrógeno en presencia de un catalizador u otros agentes reductores químicos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores comunes incluyen gas hidrógeno con un catalizador de paladio, o reductores químicos como el cloruro de estaño(II).

Sustitución: Las condiciones típicas implican el uso de ácidos o bases fuertes para facilitar las reacciones de sustitución.

Principales Productos:

Oxidación: Formación de quinonas.

Reducción: Formación de derivados aminados.

Sustitución: Varios derivados sustituidos dependiendo del sustituyente introducido.

4. Aplicaciones en la Investigación Científica

This compound tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como patrón de referencia en química analítica para la identificación y cuantificación de compuestos similares.

Biología: Se estudia por sus efectos en los sistemas biológicos, particularmente su interacción con los receptores de neurotransmisores.

Medicina: Se investiga por sus posibles usos terapéuticos debido a sus propiedades sedantes e hipnóticas.

Mecanismo De Acción

Nitrometaqualona ejerce sus efectos principalmente a través de la modulación de los receptores del ácido gamma-aminobutírico (GABA) en el sistema nervioso central. Actúa como un modulador alostérico positivo del receptor GABA-A, mejorando los efectos inhibitorios del GABA y dando lugar a efectos sedantes e hipnóticos . La mayor potencia del compuesto en comparación con la metaqualona se atribuye a su mayor afinidad por el receptor GABA-A .

Compuestos Similares:

Metaqualona: El compuesto padre, conocido por sus efectos sedantes e hipnóticos.

Derivados de Quinazolinona: Una clase de compuestos con diversas actividades farmacológicas, incluidas propiedades sedantes, anticonvulsivas y antiinflamatorias.

Singularidad: this compound es única debido a su potencia significativamente mayor en comparación con la metaqualona. Esta mayor potencia se debe a la presencia del grupo nitro, que mejora su afinidad de unión al receptor GABA-A . Además, su estructura química específica permite interacciones selectivas con objetivos biológicos, lo que lo convierte en un compuesto valioso tanto en la investigación como en las posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Methaqualone: The parent compound, known for its sedative and hypnotic effects.

Quinazolinone Derivatives: A class of compounds with various pharmacological activities, including sedative, anticonvulsant, and anti-inflammatory properties.

Uniqueness: Nitromethaqualone is unique due to its significantly higher potency compared to methaqualone. This increased potency is due to the presence of the nitro group, which enhances its binding affinity to the GABA-A receptor . Additionally, its specific chemical structure allows for selective interactions with biological targets, making it a valuable compound in both research and potential therapeutic applications .

Propiedades

IUPAC Name |

3-(2-methoxy-4-nitrophenyl)-2-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4/c1-10-17-13-6-4-3-5-12(13)16(20)18(10)14-8-7-11(19(21)22)9-15(14)23-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHHDMJWDYJXAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187601 | |

| Record name | Nitromethaqualone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340-52-3 | |

| Record name | 3-(2-Methoxy-4-nitrophenyl)-2-methyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=340-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitromethaqualone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000340523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitromethaqualone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITROMETHAQUALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G855468ZM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary metabolic pathways of nitromethaqualone in humans and rats?

A1: Nitromethaqualone undergoes extensive biotransformation before excretion in both humans and rats. The primary metabolic pathway involves the reduction of the nitro group to an amino group. This amino derivative is then partially acetylated. In humans, cleavage of the quinazolinone nucleus leads to the formation of 2-methoxy-4-nitroaniline. Rats exhibit additional metabolic pathways, including oxidation of the 2-methyl group to hydroxymethyl, resulting in 2-hydroxymethyl-3-(2'-methoxy-4'-nitrophenyl)-4(3H)-quinazolinone and its subsequent in vivo reduction product, 2-hydroxymethyl-3-(2'-methoxy-4'-aminophenyl)-4(3H)-quinazolinone. These two metabolites are also excreted as glucuronides in rats. []

Q2: How is nitromethaqualone excreted, and what does this suggest about its pharmacokinetic properties?

A2: Both humans and rats exhibit protracted excretion of nitromethaqualone metabolites. In rats, fecal excretion accounts for 55-60% of the administered dose, while urinary excretion accounts for 24-27%. The prolonged excretion pattern observed in both species indicates extensive enterohepatic circulation of nitromethaqualone and its metabolites. []

Q3: What analytical techniques are effective for identifying and differentiating nitromethaqualone from its isomers and similar compounds?

A3: A combination of analytical techniques is crucial for accurate identification and differentiation of nitromethaqualone. These include:

- Gas-liquid chromatography (GLC): Provides distinct retention times for nitromethaqualone and its isomers. []

- Infrared (IR) Spectroscopy: Offers unique fingerprint regions for structural elucidation and differentiation from isomers. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Delivers detailed structural information, allowing for unambiguous identification and differentiation from isomers. []

- Electron Impact Mass Spectrometry (EIMS): Generates characteristic fragmentation patterns for distinguishing nitromethaqualone from structurally similar compounds. []

Q4: What is the structural characterization of nitromethaqualone?

A4: Nitromethaqualone is chemically described as 2-methyl-3(2′-methoxy-4′-nitrophenyl)-4(3H)-quinazolinone. While the exact molecular weight wasn't specified in the provided abstracts, it can be calculated as 297.28 g/mol. Spectroscopic data, including IR, NMR, and mass spectra, are essential for characterizing the compound and differentiating it from its isomers. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Dihydro-5-phenyl-4H-imidazo[4,5-c][1,8]naphthyridin-4-one](/img/structure/B1199806.png)

![5-[(3aR,4R,5R,6aS)-5-hydroxy-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1199814.png)

![5-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1,3,4-oxadiazol-2-ol](/img/structure/B1199823.png)